

# TCO-PEG2-Acid: An In-depth Technical Guide for Bioorthogonal Chemistry

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Compound of Interest		
Compound Name:	TCO-PEG2-acid	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **TCO-PEG2-acid**, a key reagent in the field of bioorthogonal chemistry. **TCO-PEG2-acid** is a bifunctional molecule featuring a reactive trans-cyclooctene (TCO) group and a terminal carboxylic acid, connected by a two-unit polyethylene glycol (PEG) spacer. This unique structure allows for a two-step bioconjugation strategy, making it an invaluable tool for researchers in drug development, molecular imaging, and diagnostics.

The TCO moiety participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazine-modified molecules. This "click chemistry" reaction is notable for its high efficiency and biocompatibility, proceeding rapidly under physiological conditions without the need for cytotoxic catalysts. The terminal carboxylic acid provides a versatile handle for conjugation to primary amine-containing biomolecules, such as proteins, peptides, and antibodies, through standard EDC/NHS chemistry. The hydrophilic PEG spacer enhances aqueous solubility and reduces steric hindrance, improving overall conjugation efficiency.

## **Core Properties and Specifications**

**TCO-PEG2-acid** is a well-characterized molecule with the following properties:



Property	Value
Molecular Formula	C16H27NO6
Molecular Weight	329.39 g/mol
CAS Number	2250217-31-1
Purity	Typically ≥95%
Appearance	White to off-white solid
Solubility	Soluble in DMSO, DMF, and DCM. Limited solubility in aqueous buffers.
Storage	Store at -20°C, desiccated. TCO compounds are susceptible to isomerization and should be stored properly to maintain reactivity.

## **Reaction Kinetics: The TCO-Tetrazine Ligation**

The IEDDA reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions currently known, with second-order rate constants ( $k_2$ ) that can reach up to  $10^6 \, M^{-1} s^{-1}$ . This rapid kinetic profile allows for efficient labeling at low concentrations, which is crucial for in vivo applications. The reaction rate is influenced by the specific tetrazine derivative used.

Tetrazine Derivative	Second-Order Rate Constant (k <sub>2</sub> ) in PBS at 37°C
Hydrogen-substituted tetrazine	~26,000 - 30,000 M <sup>-1</sup> s <sup>-1</sup> [1]
Electron-withdrawing group substituted tetrazine	Faster kinetics
Electron-donating group substituted tetrazine	Slower kinetics

# **Experimental Protocols**

Protocol 1: Amide Coupling of TCO-PEG2-acid to a Primary Amine-Containing Protein



This protocol describes the conjugation of the carboxylic acid moiety of **TCO-PEG2-acid** to primary amines (e.g., lysine residues) on a protein using EDC and NHS chemistry.

#### Materials:

#### TCO-PEG2-acid

- Protein of interest in an amine-free buffer (e.g., 0.1 M MES, pH 4.5-5.0)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
- Desalting column

#### Procedure:

- Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-5 mg/mL.
- Activation of TCO-PEG2-acid:
  - Immediately before use, prepare a 10 mM stock solution of TCO-PEG2-acid in anhydrous DMSO or DMF.
  - Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in water) and NHS (e.g., 10 mg/mL in water or DMSO).
  - To the desired amount of TCO-PEG2-acid, add a 1.5 to 2-fold molar excess of EDC and a 0.5 to 1-fold molar excess of NHS.
  - Incubate for 15 minutes at room temperature to activate the carboxylic acid.
- · Conjugation:



- Add the activated TCO-PEG2-acid solution to the protein solution. A 10- to 20-fold molar excess of the TCO-PEG2-acid to the protein is recommended as a starting point.
- Adjust the pH of the reaction mixture to 7.2-7.5 with the Conjugation Buffer.
- Incubate the reaction for 2 hours at room temperature with gentle mixing.
- Quenching:
  - Add the quenching solution to a final concentration of 50-100 mM to stop the reaction and hydrolyze any unreacted NHS esters.
  - Incubate for 10-15 minutes at room temperature.
- Purification:
  - Remove excess TCO-PEG2-acid and other small molecules by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

## **Protocol 2: TCO-Tetrazine Bioorthogonal Ligation**

This protocol describes the "click" reaction between a TCO-functionalized molecule and a tetrazine-labeled molecule.

#### Materials:

- TCO-modified molecule (e.g., the product from Protocol 1)
- Tetrazine-labeled molecule (e.g., a fluorescent dye, a drug molecule)
- Reaction buffer (e.g., PBS, pH 7.4)

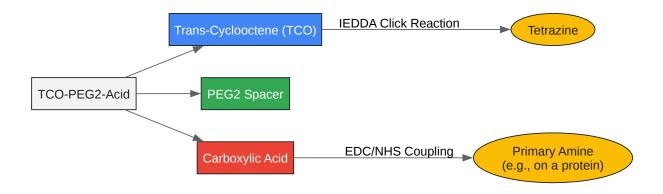
#### Procedure:

- Reactant Preparation:
  - Prepare the TCO-modified molecule in the reaction buffer.



- Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.
- Ligation Reaction:
  - Add a 1.5 to 3-fold molar excess of the tetrazine-labeled molecule to the TCO-modified molecule.
  - Incubate the reaction for 30-60 minutes at room temperature. The reaction is often complete within minutes due to the fast kinetics.
- Purification (Optional):
  - If necessary, remove the excess unreacted tetrazine-labeled molecule using a desalting column or dialysis.

# Signaling Pathways and Experimental Workflows Logical Relationship of TCO-PEG2-Acid Functionality

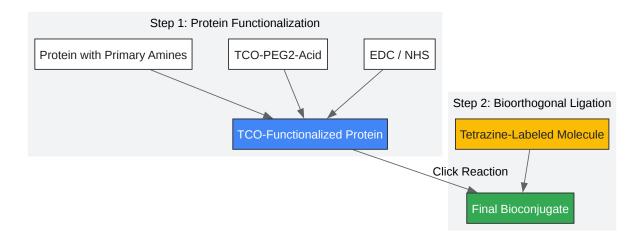


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Caption: Functional components of **TCO-PEG2-acid** and their respective reactive partners.

# Experimental Workflow for Protein Labeling and Conjugation





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Caption: Two-step workflow for bioconjugation using **TCO-PEG2-acid**.

### **Stability and Handling Considerations**

TCO derivatives are known to be susceptible to isomerization to their less reactive ciscyclooctene (CCO) form, especially in the presence of thiols or over long-term storage. Crystalline TCO compounds are generally more stable. For optimal performance, it is recommended to store **TCO-PEG2-acid** at -20°C under desiccated conditions and to prepare stock solutions fresh for each use.

### Conclusion

**TCO-PEG2-acid** is a powerful and versatile tool in the field of bioorthogonal chemistry. Its dual functionality, combined with the rapid and specific nature of the TCO-tetrazine ligation, enables researchers to perform a wide range of bioconjugation applications with high efficiency and control. This guide provides the foundational knowledge and protocols to successfully implement **TCO-PEG2-acid** in your research endeavors.



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### References

- 1. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation -PMC [pmc.ncbi.nlm.nih.gov]
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